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4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid

Drug metabolism Phase II conjugation 19F NMR metabolomics

4-(Trifluoromethyl)phenyl β-D-glucopyranosiduronic acid (CAS 176223-16-8; molecular formula C₁₃H₁₃F₃O₇; MW 338.23 g/mol) is the O-glucuronide conjugate of 4-trifluoromethylphenol, a metabolite of the antidepressant drug fluoxetine and a model substrate for studying phase II glucuronidation of para-substituted phenols. This compound is primarily supplied as a metabolite reference standard (e.g., Toronto Research Chemicals Cat.

Molecular Formula C13H13F3O7
Molecular Weight 338.235
CAS No. 176223-16-8
Cat. No. B588930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid
CAS176223-16-8
Molecular FormulaC13H13F3O7
Molecular Weight338.235
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1
InChIKeyRNSOTMHOSNMJEN-GOVZDWNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid (CAS 176223-16-8): Sourcing and Differentiation Guide for the Phenolic Glucuronide Metabolite Reference Standard


4-(Trifluoromethyl)phenyl β-D-glucopyranosiduronic acid (CAS 176223-16-8; molecular formula C₁₃H₁₃F₃O₇; MW 338.23 g/mol) is the O-glucuronide conjugate of 4-trifluoromethylphenol, a metabolite of the antidepressant drug fluoxetine and a model substrate for studying phase II glucuronidation of para-substituted phenols [1]. This compound is primarily supplied as a metabolite reference standard (e.g., Toronto Research Chemicals Cat. No. T791460) for use in analytical method development, quantitative NMR-based metabolism studies, and in vitro glucuronidation assays [2]. As a para-substituted phenyl glucuronide bearing the strongly electron-withdrawing –CF₃ group, it occupies a distinct position in the physicochemical spectrum of aryl glucuronides, flanked by the unsubstituted phenyl glucuronide (Log Kow measured at −0.69) on one side and the more lipophilic p-phenylphenyl glucuronide (Log Kow +1.79) on the other.

Why 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid Cannot Be Interchanged with Unsubstituted or Alternative Para-Substituted Phenyl Glucuronides


Para-substituted phenyl glucuronides are not interchangeable surrogates. The identity of the para substituent governs three experimentally verified properties that directly affect assay validity: (i) the metabolic conjugation ratio (glucuronide vs. sulfate) in vivo, where para-substituted phenols as a class exhibit a glucuronide-to-sulfate ratio of 0.8 ± 0.2—significantly lower than the 2.2 ± 0.9 observed for ortho-substituted analogs (p < 0.0001) [1]; (ii) the octanol/water partition coefficient (Log Kow), which spans nearly 2.5 log units across the aryl glucuronide series ; and (iii) the 19F NMR chemical shift dispersion, which is characteristic for each CF₃-substituted phenol conjugate and is essential for unambiguous metabolite signal assignment in complex biofluid spectra [2]. A laboratory substituting unsubstituted phenyl glucuronide (Log Kow −0.69) or 4-nitrophenyl glucuronide for the 4-CF₃ analog would introduce uncontrolled retention time shifts in reversed-phase HPLC, alter β-glucuronidase hydrolysis kinetics, and forfeit the 19F NMR quantification handle that is the basis of the validated non-radiolabel metabolic excretion balance methodology described below.

Quantitative Differentiation Evidence: 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid vs. Closest Analogs


Metabolic Conjugation Partitioning: Glucuronide-to-Sulfate Ratio Defines the Para-Substituted Phenol Class and Constrains In Vivo Model Selection

In a systematic rat study (Sprague-Dawley, 10 mg/kg i.p., n = 15 substituted phenols), para-substituted phenols—including 4-trifluoromethylphenol, the aglycone of the target compound—excreted their urinary metabolites with a mean glucuronide-to-sulfate molar ratio of 0.8 ± 0.2, whereas ortho-substituted phenols showed a ratio of 2.2 ± 0.9 (p < 0.0001) [1]. This means that for a para-CF₃ phenol, sulfate conjugation competes more effectively than for an ortho-substituted analog such as 2-trifluoromethylphenyl glucuronide, and the glucuronide conjugate does not dominate the metabolic profile to the same extent. The Holmes et al. 1995 QSMR study further demonstrated that these ratios are predictable from computed molecular properties (electrophilic superdelocalizability at C3 and largest moment of inertia) with cross-validated accuracy [2].

Drug metabolism Phase II conjugation 19F NMR metabolomics Phenol glucuronidation

19F NMR Detection Sensitivity: Trifluoromethyl Group Provides a 3-Fold Signal Advantage Over Mono-Fluorinated Phenyl Glucuronides for Tracer-Free Quantification

The Bollard et al. 1996 study employed 19F NMR spectroscopy as the primary quantitative tool for metabolite determination, exploiting the fact that the –CF₃ group provides three magnetically equivalent 19F nuclei per molecule, yielding approximately three times the NMR signal intensity per mole compared to a mono-fluorinated analog such as 4-fluorophenyl glucuronide [1]. The authors reported characteristic 19F NMR chemical shift differences specific to CF₃-substituted phenol glucuronides that enabled unambiguous metabolite signal assignment in crude urine without chromatographic separation [1]. In contrast, 4-fluorophenyl glucuronide possesses only a single 19F nucleus and requires longer acquisition times to achieve comparable signal-to-noise ratios. The Holmes et al. 1995 study explicitly validated this 19F NMR quantification approach against radiolabelling methods [2].

19F NMR spectroscopy Metabolite quantification Fluorinated probe Biofluids analysis

Lipophilicity (Log Kow) Ranking: CF₃ Substitution Substantially Increases Reversed-Phase Retention Relative to Unsubstituted and Halogenated Phenyl Glucuronides

Kuehl and Christensen (1999) experimentally determined Log Kow values for a series of para-substituted phenyl glucuronides by reversed-phase HPLC, reporting phenyl glucuronide Log Kow = −0.69 and p-phenylphenyl glucuronide Log Kow = +1.79—a span of 2.48 log units . The authors demonstrated that log Kow values correlate strongly with CLOGP calculated values (r² = 0.9402) and with analogous substituted aromatic hydrocarbons (r² = 0.9288) . Although the 4-CF₃-phenyl glucuronide was not directly measured in that study, the trifluoromethyl group is well-established to increase log P by approximately +0.9 to +1.1 units compared to a methyl substituent [1], positioning the 4-CF₃ analog between p-chlorophenyl glucuronide and p-phenylphenyl glucuronide in lipophilicity. This directly translates to longer retention on C18 reversed-phase columns relative to unsubstituted phenyl glucuronide, 4-fluorophenyl glucuronide, and p-cresyl glucuronide.

Log Kow Lipophilicity Reversed-phase HPLC Glucuronide physicochemical properties

Internal Acyl Migration Reactivity in Structurally Related TFMBA Glucuronides: Position of CF₃ Substituent Controls Degradation Half-Life by 8-Fold

Nicholls et al. (1996) measured the first-order degradation rate constants of synthetic β-1-O-acyl glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids (TFMBAs) in phosphate buffer (pH 7.4, 30 °C) using high-resolution 19F NMR. The overall degradation rate constants were: 4-TFMBA glucuronide, k = 0.52 h⁻¹ (t₁/₂ ≈ 1.33 h); 3-TFMBA glucuronide, k = 0.25 h⁻¹ (t₁/₂ ≈ 2.77 h); and 2-TFMBA glucuronide, k = 0.065 h⁻¹ (t₁/₂ ≈ 10.7 h) [1]. This 8-fold range in degradation rate demonstrates that the position of the –CF₃ group on the aromatic ring is a dominant determinant of acyl glucuronide stability, with the para-substituted isomer degrading fastest due to lower steric hindrance and favorable electronic activation of the carbonyl carbon toward nucleophilic attack [1]. The Camilleri et al. 2018 review corroborates that the first-order degradation half-life is a composite measure of hydrolysis and intramolecular acyl migration and serves as a useful indicator of chemical reactivity and potential for protein adduct formation [2].

Acyl glucuronide stability Acyl migration kinetics Drug metabolite reactivity 1-O-acyl glucuronide

Substituent-Dependent β-Glucuronidase Hydrolysis Kinetics: Electron-Withdrawing Para Substituents Alter Km and Vmax Relative to Unsubstituted and Electron-Donating Analogs

The Km of p-nitrophenylglucuronide for β-glucuronidase has been reported as 0.06 mmol/L in rat liver microsomal preparations and 981 µM with recombinant β-glucuronidase [1]. Para-nitrophenyl glucuronide, bearing the strongly electron-withdrawing –NO₂ group, represents the upper end of the Km range among commonly studied phenolic glucuronides, with quercetin-4′-glucuronide (Km = 22 µM) representing the lower end—a 44-fold range [1]. The electron-withdrawing –CF₃ group of the target compound, while less strongly electron-withdrawing than –NO₂ (Hammett σₚ values: –CF₃ = +0.54; –NO₂ = +0.78), is expected to produce a Km for β-glucuronidase that is intermediate between p-nitrophenyl glucuronide and unsubstituted phenyl glucuronide. This has direct consequences for enzyme-based hydrolysis protocols used in 'total' analyte quantification where glucuronide conjugates are enzymatically cleaved prior to aglycone measurement.

β-Glucuronidase Enzyme kinetics Glucuronide hydrolysis Substituent electronic effects

QSMR-Validated Predictability: 4-Trifluoromethylphenol Glucuronide Excretion Is Quantitatively Predictable from Computed Molecular Descriptors, Enabling Prospective Experimental Design

Holmes et al. (1995) developed quantitative structure-metabolism relationships (QSMRs) for 15 substituted phenols, demonstrating that the percentage of urinary glucuronide conjugate excretion could be predicted from computed molecular properties with cross-validated accuracy [1]. The most significant descriptors were the largest moment of inertia and the electrophilic superdelocalizability at C3 (meta to the hydroxyl). The total urinary recovery (0–48 h) across all 15 phenols ranged from 22.1% to 93.6% of the administered dose, with no simple relationship to molecular weight [2]. This means that the choice of which specific para-substituted phenol glucuronide to use as a reference standard must be informed by the QSMR-predicted metabolic fate of that particular compound—not assumed from data on a different para-substituted analog. The 4-CF₃ substitution pattern occupies a specific point in the QSMR descriptor space defined by its unique combination of moment of inertia and electronic parameters.

Quantitative structure-metabolism relationships QSMR Metabolite prediction Computational ADME

Verified Application Scenarios for 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid (CAS 176223-16-8) Based on Quantitative Evidence


19F NMR-Based Non-Radiolabel Metabolic Excretion Balance Studies for Fluorinated Xenobiotics

This compound serves as the authentic glucuronide metabolite reference standard in the validated 19F NMR methodology for quantifying urinary excretion balance of 4-trifluoromethylphenol without radiolabelling, as established by Bollard et al. (1996) [1]. The three equivalent 19F nuclei provide approximately 3× the NMR sensitivity of mono-fluorinated analogs, and the characteristic 19F chemical shift difference between glucuronide and sulfate conjugate forms enables unambiguous assignment directly in crude urine. This approach has been extended to related –CF₃-containing xenobiotics including 2-bromo-4-trifluoromethylaniline and 2-chloro-4-trifluoromethylaniline, where glucuronide conjugates were quantified at 2.8–13.2% of the administered dose [2][3].

Fluoxetine (Prozac®) Metabolite Pathway Analysis and Bioanalytical Method Validation

4-Trifluoromethylphenol is an established metabolite of fluoxetine formed via CYP2C19-mediated O-dealkylation [4]. Its glucuronide conjugate (the target compound) is required as an authentic reference standard for LC-MS/MS method development and validation in bioanalytical laboratories quantifying total 4-trifluoromethylphenol (free + glucuronide-conjugated) in human plasma and urine following β-glucuronidase digestion. The validated enantioselective LC-MS/MS assays for fluoxetine metabolites specifically employ glucuronidase hydrolysis to liberate the aglycone for quantitation, making the authentic glucuronide reference standard essential for hydrolysis efficiency validation [5].

Quantitative Structure-Metabolism Relationship (QSMR) Model Building for Phenolic Xenobiotic Conjugation Prediction

The Holmes et al. (1995) QSMR study demonstrated that the proportion of glucuronide vs. sulfate conjugation of substituted phenols, including 4-trifluoromethylphenol, can be quantitatively predicted from computed molecular descriptors (electrophilic superdelocalizability at C3, moment of inertia, heat of formation) [6]. Laboratories building or validating in silico metabolism prediction models require the authentic glucuronide reference standard for experimental confirmation of predicted conjugation ratios using the same 19F NMR methodology, as cross-validation against the original dataset demands identical analytical conditions and authentic metabolite standards.

HPLC Method Development for Aryl Glucuronide Separation Using Validated Log Kow Reference Data

The Kuehl and Christensen (1999) study provides a robust framework for correlating reversed-phase HPLC retention with Log Kow for aryl glucuronides (r² = 0.9402 between measured and CLOGP-calculated values). The 4-CF₃-phenyl glucuronide, with its elevated lipophilicity relative to unsubstituted and halogenated analogs, requires specific solid-phase extraction and gradient elution conditions distinct from those optimized for phenyl glucuronide (Log Kow −0.69) or p-nitrophenyl glucuronide. Using the authentic compound ensures accurate capacity factor determination and prevents co-elution with endogenous interferences in biological matrices.

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